molecular formula C29H40I2 B1609113 2,7-Diiodo-9,9-dioctyl-9H-fluorene CAS No. 278176-06-0

2,7-Diiodo-9,9-dioctyl-9H-fluorene

Cat. No.: B1609113
CAS No.: 278176-06-0
M. Wt: 642.4 g/mol
InChI Key: AZXJTFHMYPUMPP-UHFFFAOYSA-N
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Description

2,7-Diiodo-9,9-dioctyl-9H-fluorene is a chemical compound with the molecular formula C29H40I2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two iodine atoms at the 2 and 7 positions and two octyl groups at the 9 position. This compound is known for its applications in organic electronics, particularly in the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .

Biochemical Analysis

Biochemical Properties

2,7-Diiodo-9,9-dioctyl-9H-fluorene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and material science. The compound’s bulky octyl chains contribute to its solubility in organic solvents, while the iodine atoms facilitate coupling reactions such as Suzuki and Stille couplings . These reactions are essential for creating conjugated polymers with desired properties. The interactions of this compound with enzymes, proteins, and other biomolecules are primarily through its aromatic core and halogen substituents, which may contribute to its thermal stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Its influence on cell function can be inferred from its role in biochemical reactions. The compound may impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with biomolecules. For instance, the presence of iodine atoms and octyl chains could affect the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s aromatic core and halogen substituents enable it to participate in various coupling reactions, forming conjugated polymers with alternating fluorene and other aromatic units . These interactions can lead to changes in gene expression and cellular function, depending on the specific biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability is influenced by its chemical structure, particularly the presence of bulky octyl chains and iodine atoms . Long-term effects on cellular function observed in in vitro or in vivo studies may include changes in cell signaling pathways and gene expression, depending on the duration of exposure and concentration of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and gene expression. At higher doses, toxic or adverse effects may be observed, including potential disruption of cell signaling pathways and metabolic processes . Threshold effects and the compound’s safety profile need to be thoroughly investigated to determine its therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis and material science. The compound interacts with enzymes and cofactors that facilitate coupling reactions, leading to the formation of conjugated polymers . These interactions can affect metabolic flux and metabolite levels, depending on the specific pathways involved.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical structure. The compound’s bulky octyl chains and iodine atoms affect its solubility and ability to penetrate cell membranes . Transporters and binding proteins may also play a role in its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors can influence its activity and function within the cell, affecting cellular processes and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diiodo-9,9-dioctyl-9H-fluorene typically involves the iodination of 9,9-dioctylfluorene. One common method is the Ullmann cross-coupling reaction, where 9,9-dialkyl-2,7-diiodo-9H-fluorene undergoes a selective reaction with bromo-substituted diphenylamines . Another approach involves the Suzuki-Miyaura reaction, where the compound is synthesized using potassium vinyltrifluoroborate as a reagent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,7-Diiodo-9,9-dioctyl-9H-fluorene primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions include:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki coupling reactions.

    Copper Catalyst: Used in Ullmann coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions are conjugated polymers with alternating fluorene and other aromatic units, which are useful in organic electronics.

Properties

IUPAC Name

2,7-diiodo-9,9-dioctylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40I2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXJTFHMYPUMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403411
Record name 2,7-Diiodo-9,9-dioctyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278176-06-0
Record name 2,7-Diiodo-9,9-dioctyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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